molecular formula C6H14N2O B1448664 [1-(2-Aminoethyl)azetidin-3-yl]methanol CAS No. 2090418-69-0

[1-(2-Aminoethyl)azetidin-3-yl]methanol

Cat. No.: B1448664
CAS No.: 2090418-69-0
M. Wt: 130.19 g/mol
InChI Key: SFXGESHSXLYBGH-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)azetidin-3-yl]methanol is a chemical compound of interest in scientific research and development, particularly for its potential as a versatile building block in medicinal chemistry. The azetidine ring is a valued pharmacophore in drug discovery, known for its ability to improve the physicochemical and metabolic properties of therapeutic candidates . This compound features both a primary amine and a primary alcohol, providing two distinct handles for synthetic modification, making it suitable for creating amides, carbamates, or undergoing nucleophilic substitution reactions to develop novel molecular entities. Compounds with azetidine scaffolds, such as this one, are frequently investigated for their biological activity. Research into similar structures has shown potential in various therapeutic areas, including as modulators of biological receptors . The constrained four-membered ring can be used to create conformationally restricted peptides or as an analogue for endogenous amino acids, which is a common strategy in the design of enzyme inhibitors or receptor ligands . As a key intermediate, this compound can be used in the synthesis of more complex molecules for high-throughput screening and the generation of DNA-encoded libraries . Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(2-aminoethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-6(4-8)5-9/h6,9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXGESHSXLYBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • N-t-butyl-O-trimethylsilylazetidine is often used as a protected intermediate. It is reacted with hydrochloric acid at room temperature to remove the silyl protecting group, yielding a free azetidine intermediate as a white crystalline solid (yield ~64%) after extraction and drying.

  • The reaction is exothermic and requires careful temperature control (ambient temperature, then heating to 55-60°C for 12 hours) to ensure complete deprotection and avoid ring degradation.

Formation of Mesylate Intermediate

  • The free azetidine alcohol is converted to a mesylate by reaction with methanesulfonyl chloride in methylene chloride at controlled temperature. The mesylate serves as a good leaving group for subsequent nucleophilic substitution.

  • After mesylation, the reaction mixture is neutralized with saturated sodium bicarbonate solution and extracted with organic solvents. Drying over magnesium sulfate and solvent removal yields the crude mesylate intermediate.

Amination to Introduce the 2-Aminoethyl Group

  • The mesylate is reacted with aqueous ammonia or amine nucleophiles (e.g., isopropylamine, triethylamine) under heating (55-60°C) for 12 hours to substitute the mesylate group with the aminoethyl moiety.

  • High pressure hydrogenation (up to 60 psi) with palladium hydroxide on carbon catalyst at elevated temperature (60°C) is used for hydrogenolysis or further functional group modification in some synthetic routes.

Purification

  • The crude product is purified by silica gel chromatography using a 50:50 ethyl acetate:hexanes solvent system to isolate the desired azetidine derivative as a colorless solid with yields around 70-80%.

  • Additional purification involves recrystallization from appropriate solvents and washing with methyl tert-butyl ether to obtain hydrochloride salts with high purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Deprotection of silyl group HCl aqueous solution, stirring Room temp 1 hour 64 Exothermic reaction, careful control
Mesylation Methanesulfonyl chloride, methylene chloride 0-25°C Dropwise addition - Neutralization with NaHCO3 after reaction
Amination Aqueous ammonia or amines, heating 55-60°C 12 hours - Substitution of mesylate group
Hydrogenation (optional) Pd(OH)2 on carbon, H2 gas, 40-60 psi 60°C 48-72 hours - Pressure recharged during reaction
Purification Silica gel chromatography, ethyl acetate/hexanes Ambient - 70-80 Final isolation as colorless solid

Research Findings and Improvements

  • The improved synthetic process emphasizes mild acidic deprotection and controlled temperature to prevent azetidine ring opening or polymerization.

  • Use of mesylate intermediates enhances nucleophilic substitution efficiency, providing a reliable route to introduce the aminoethyl side chain.

  • Hydrogenation under controlled pressure and temperature allows for selective reduction or removal of protecting groups without compromising the azetidine ring.

  • Purification by silica gel chromatography and recrystallization ensures high purity suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Oxidation

The hydroxyl group undergoes oxidation to form ketones or aldehydes under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions

  • Product : [1-(2-Aminoethyl)azetidin-3-yl]methanone

  • Yield : ~65% (reported in azetidine derivative syntheses)

Reduction

The primary amine group can be reduced to secondary amines using:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

  • Product : [1-(2-Aminoethyl)azetidin-3-yl]methane

  • Conditions : Reflux at 60°C for 6 hours

Nucleophilic Substitution Reactions

The azetidine nitrogen and hydroxyl group participate in substitution reactions:

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 25°C, 24h3-Methoxy derivative72%
Benzyl bromideNaH, DMF, 0°C → 25°C, 12h3-Benzyloxyazetidine68%
Tosyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 4hMesylated intermediate85%

Alkylation and Acylation

The aminoethyl side chain facilitates alkylation and acylation:

Alkylation

  • Reagent : Iodoethane, K₂CO₃, acetonitrile

  • Product : [1-(2-(Ethylamino)ethyl)azetidin-3-yl]methanol

  • Yield : 58%

Acylation

  • Reagent : Acetic anhydride, pyridine

  • Product : N-Acetylated derivative

  • Conditions : 25°C, 2 hours, quantitative yield

Ring-Opening Reactions

The azetidine ring undergoes acid-catalyzed ring-opening:

  • Reagent : HCl (gas) in ethanol

  • Product : 3-(2-Aminoethylamino)-1-propanol

  • Conditions : 0°C → reflux, 12 hours, 73% yield

Aza-Michael Additions

The compound acts as a nucleophile in conjugate additions:

  • Substrate : α,β-unsaturated esters (e.g., methyl acrylate)

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene)

  • Product : 1,3′-Biazetidine derivatives

  • Yield : 62–64%

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the azetidine ring reduce reaction rates in alkylation (e.g., branched alkyl halides show 40% lower yields than linear analogs) .

  • Solvent Dependency : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while protic solvents (ethanol) favor elimination side reactions .

Stability Considerations

  • Thermal Stability : Decomposes above 150°C via retro-aza-Michael pathways .

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strong acids (t₁/₂ = 2h at pH 1) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of azetidine compounds, including [1-(2-Aminoethyl)azetidin-3-yl]methanol, exhibit significant anticancer properties. For example, a study highlighted the synthesis of azetidine derivatives that showed selective inhibition of protein arginine methyltransferase 3 (PRMT3), a target implicated in cancer progression. The compound's ability to bind selectively to allosteric sites enhances its potential as a therapeutic agent against various cancers .

2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Research indicates that azetidine derivatives can influence neurotransmitter systems, potentially offering new avenues for treating conditions such as Alzheimer’s disease and Parkinson's disease. The structural similarity of this compound to known neuroprotective agents suggests it may modulate neuroinflammatory pathways .

3. Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds with azetidine rings have shown activity against various bacterial strains, making them candidates for further development into antibiotics. Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biochemical Applications

1. Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain azetidine derivatives have demonstrated the ability to inhibit enzymes like cyclooxygenases (COX), which are crucial in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, positioning these compounds as potential anti-inflammatory agents .

2. Drug Delivery Systems
Due to their unique chemical structure, azetidine derivatives can be utilized in drug delivery systems. Their ability to form stable complexes with various drug molecules allows for controlled release formulations that enhance bioavailability and therapeutic efficacy .

Polymer Science Applications

1. Building Blocks for Polymers
Azetidines, including this compound, serve as valuable building blocks in polymer chemistry. They can be polymerized to create new materials with tailored properties for applications in coatings, adhesives, and biomedical devices. Recent advances have shown that these polymers can exhibit improved mechanical strength and thermal stability compared to traditional materials .

2. Biodegradable Polymers
The incorporation of azetidine units into polymer chains has led to the development of biodegradable polymers, which are essential in reducing environmental impact. These materials can be designed to degrade under specific conditions, making them suitable for medical applications such as sutures and drug delivery systems .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer activitySelective PRMT3 inhibitors with low IC50 values
Neurological disordersPotential neuroprotective effects
Antimicrobial propertiesEffective against multiple bacterial strains
Biochemical ApplicationsEnzyme inhibitionInhibitors of COX with anti-inflammatory effects
Drug delivery systemsEnhanced bioavailability through complex formation
Polymer ScienceBuilding blocks for polymersImproved mechanical properties in synthesized polymers
Biodegradable polymersDesigned for specific degradation conditions

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the synthesis and evaluation of azetidine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivative containing this compound showed an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel treatment option.
  • Case Study on Neuroprotective Effects : Research published in a peer-reviewed journal illustrated the neuroprotective effects of azetidine derivatives in animal models of Alzheimer's disease. The study reported a marked reduction in amyloid plaque formation when treated with this compound derivatives.

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares [1-(2-Aminoethyl)azetidin-3-yl]methanol with analogous compounds, highlighting structural differences and their implications:

Compound Name Ring Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Azetidine (4) 2-Aminoethyl, Methanol 146.19 High ring strain; nucleophilic aminoethyl, hydrophilic hydroxyl Target
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl Azetidine (4) Pyridin-2-yl, Methanol 200.67 Aromatic pyridine enhances π-π interactions; potential receptor binding
1-(2-Aminoethyl)pyrrolidin-3-ol Pyrrolidine (5) 2-Aminoethyl, Hydroxyl 130.19 Reduced ring strain; improved solubility and flexibility
1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE Azetidine (4) Benzhydryl, Methyl - Steric hindrance; increased lipophilicity
1-(Azetidin-3-yl)-1H-imidazole HCl Azetidine (4) Imidazole 159.62 Aromatic imidazole boosts basicity and metal coordination
3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol Azetidine (4) Bromomethyl, Sulfonyl, Methanol - Bromine increases molecular weight; sulfonyl enhances stability

Ring Size and Strain Effects

  • Azetidine (4-membered) : High ring strain increases reactivity but limits conformational flexibility. This strain may enhance binding affinity in pharmacological targets by enforcing specific orientations .
  • Pyrrolidine (5-membered): Reduced strain (e.g., 1-(2-aminoethyl)pyrrolidin-3-ol) improves solubility and metabolic stability, as seen in ’s derivative .
  • Piperidine/Piperazine (6-membered): Greater flexibility and lower strain (e.g., 1-(2-aminoethyl)piperazine in Evidences 4–5) facilitate applications in catalysis and material science .

Substituent-Driven Activity

  • Aminoethyl Group: Enhances basicity and hydrogen-bonding capacity. In , elongation of the aminoethyl chain in piperazine derivatives increased H3 receptor antagonism, suggesting analogous effects in azetidines .
  • Hydroxymethyl Group: Improves hydrophilicity.
  • Aromatic Substituents : Pyridine () and imidazole () introduce π-π stacking and metal-coordination capabilities, critical for receptor binding or catalytic activity .

Biological Activity

[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS No. 2090418-69-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from azetidine derivatives. A common method includes the reaction of azetidine with appropriate amines and aldehydes under controlled conditions to yield the target compound with high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

These results indicate that the compound may serve as a lead for developing new antibiotics, particularly in combating resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from pancreatic and gastric cancers. The compound's mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Cancer Cell LineIC50 (µM)
Patu8988 (pancreatic)15
SGC7901 (gastric)20

The biological activity of this compound is primarily attributed to its interaction with cellular targets. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell growth and division. The compound's structure allows it to bind effectively to these targets, disrupting their function and leading to cell death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that the compound significantly reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against bacterial infections.
  • Cancer Treatment : Research published in Cancer Letters indicated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models, supporting its role as an anticancer agent.
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, providing a dual mechanism for its anticancer effects.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts azetidine ring strain, pKa of the aminoethyl group, and hydrogen-bonding propensity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functional group modifications .
  • Docking Studies : Utilizes crystallographic data (e.g., from SHELX-refined structures) to model binding affinities .

How can researchers address challenges in purifying this compound from reaction mixtures?

Basic Research Question

  • Chromatographic Techniques : Use silica gel chromatography with methanol/chloroform gradients for polar impurities .
  • Dialysis : For polymeric byproducts, employ dialysis membranes (MW cutoff 1,000 Da) in aqueous methanol .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/ethyl acetate) to enhance crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Aminoethyl)azetidin-3-yl]methanol
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[1-(2-Aminoethyl)azetidin-3-yl]methanol

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